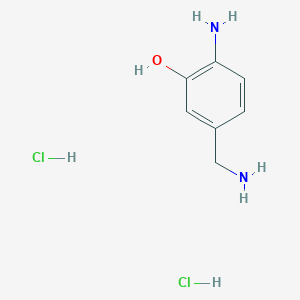

2-Amino-5-aminomethyl-phenol dihydrochloride

Description

BenchChem offers high-quality 2-Amino-5-aminomethyl-phenol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-aminomethyl-phenol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(aminomethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKWIPZKVSJKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-aminomethyl-phenol Dihydrochloride

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-5-aminomethyl-phenol dihydrochloride, a valuable building block in pharmaceutical and materials science research. The presented synthesis is a multi-step process designed for clarity, efficiency, and high purity of the final product. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.

Introduction and Strategic Overview

2-Amino-5-aminomethyl-phenol and its salts are important intermediates due to the presence of multiple reactive functional groups: a primary aromatic amine, a benzylic amine, and a hydroxyl group on a phenolic ring. This unique combination allows for a wide range of subsequent chemical modifications, making it a versatile scaffold in the synthesis of more complex molecules.

The synthetic strategy outlined in this guide begins with a commercially available starting material, 4-hydroxy-3-nitrobenzaldehyde, and proceeds through a three-step sequence involving reductive amination, selective reduction of a nitro group, and salt formation. This pathway is designed to be robust and scalable, with each step employing well-established and reliable chemical transformations.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the diagram below, illustrating the progression from the starting material to the final dihydrochloride salt.

Caption: Synthetic route to 2-Amino-5-aminomethyl-phenol dihydrochloride.

Step 1: Reductive Amination of 4-Hydroxy-3-nitrobenzaldehyde

The initial step involves the conversion of the aldehyde functionality in 4-hydroxy-3-nitrobenzaldehyde into a primary aminomethyl group. Reductive amination is a highly efficient method for this transformation.[1][2][3][4][5] The reaction proceeds via the in-situ formation of an imine, which is then immediately reduced to the corresponding amine.

Causality of Experimental Choices:

-

Amine Source: Ammonia is used as the nitrogen source to form the primary amine. It is typically introduced in the form of ammonium acetate or as a solution in an alcohol.

-

Reducing Agent: Catalytic hydrogenation is a clean and effective method for the reduction of the intermediate imine. Alternatively, hydride reagents like sodium cyanoborohydride (NaBH3CN) can be employed due to their selectivity for the iminium ion over the starting aldehyde.[2][4]

-

Solvent: A protic solvent such as methanol or ethanol is commonly used to facilitate the dissolution of the reactants and the formation of the imine intermediate.[3]

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, dissolve 4-hydroxy-3-nitrobenzaldehyde in methanol.

-

Addition of Reagents: Add a source of ammonia, such as ammonium acetate, to the solution. Then, add a suitable hydrogenation catalyst (e.g., Raney Nickel or a palladium catalyst).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas. The reaction mixture is then stirred at a controlled temperature until the uptake of hydrogen ceases.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude 5-(aminomethyl)-2-nitrophenol.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure intermediate.

Step 2: Selective Reduction of the Aromatic Nitro Group

The second step focuses on the reduction of the aromatic nitro group in 5-(aminomethyl)-2-nitrophenol to a primary amino group. The key challenge in this step is to achieve selective reduction of the nitro group without affecting the other functional groups.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of aromatic nitro compounds.[6][7] It generally provides high yields and selectivity. Other catalysts like platinum on carbon or nickel-based catalysts can also be used.[7]

-

Hydrogen Source: Molecular hydrogen (H2) is the most common and atom-economical reducing agent for this transformation.

-

Solvent: Protic solvents like ethanol or methanol are suitable for this reaction. The presence of a small amount of acid, such as hydrochloric acid, can sometimes accelerate the reaction.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-(aminomethyl)-2-nitrophenol in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Hydrogenation: The vessel is then connected to a hydrogen source and the reaction mixture is stirred under a hydrogen atmosphere (typically at a slightly elevated pressure) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the catalyst is filtered off through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude 2-amino-5-(aminomethyl)phenol.

-

Purification: The product can be purified by recrystallization from a suitable solvent system.

Step 3: Formation of the Dihydrochloride Salt

The final step of the synthesis is the formation of the dihydrochloride salt of 2-amino-5-(aminomethyl)phenol. This is often desirable to improve the stability and handling of the final compound, as the free base can be susceptible to oxidation.

Causality of Experimental Choices:

-

Acid: Hydrochloric acid is used to protonate the two basic amino groups, forming the corresponding hydrochloride salts. It is typically used as a solution in a suitable solvent.

-

Solvent: Anhydrous solvents such as ethanol, isopropanol, or diethyl ether are used to precipitate the salt and avoid the incorporation of water into the final product.

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-amino-5-(aminomethyl)phenol in a suitable anhydrous solvent, such as ethanol or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol).

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation. The solid is then collected by filtration.

-

Washing and Drying: The collected solid is washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and then dried under vacuum to yield the final 2-Amino-5-aminomethyl-phenol dihydrochloride.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 4-Hydroxy-3-nitrobenzaldehyde | NH3, H2/Catalyst | 5-(Aminomethyl)-2-nitrophenol | 70-85% |

| 2 | 5-(Aminomethyl)-2-nitrophenol | H2, Pd/C | 2-Amino-5-(aminomethyl)phenol | 85-95% |

| 3 | 2-Amino-5-(aminomethyl)phenol | HCl | 2-Amino-5-aminomethyl-phenol dihydrochloride | >95% |

Note: Yields are indicative and can vary based on reaction scale and optimization of conditions.

Conclusion

The synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride presented in this guide is a logical and efficient pathway that utilizes well-understood chemical reactions. By starting with 4-hydroxy-3-nitrobenzaldehyde, the target molecule can be obtained in three straightforward steps. The provided protocols, along with the rationale for the experimental choices, should serve as a valuable resource for researchers in the field. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

SciSpace. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or.... Retrieved from [Link]

- Google Patents. (n.d.). JP2002503246A - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of hydroxyl compounds and solvents.

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). ATE223371T1 - CATALYTIC HYDROGENATION OF NITROBENZENE TO 4-AMINO-DIPHENYLAMINE IN THE PRESENCE OF A HYDROXYL COMPOUND AND A SOLVENT.

- Google Patents. (n.d.). EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). EP0083488A2 - 2-Aminophenol derivatives and process for their preparation.

-

Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. gctlc.org [gctlc.org]

- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-aminomethyl-phenol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted aminophenol derivative of significant interest in medicinal chemistry and drug development. As a molecule possessing both a phenolic hydroxyl group and two amino functionalities, its physicochemical properties are complex and play a critical role in its reactivity, solubility, bioavailability, and stability. This guide provides a comprehensive overview of the known characteristics of 2-Amino-5-aminomethyl-phenol dihydrochloride and details the experimental methodologies required for a thorough physicochemical evaluation. The insights provided herein are grounded in established analytical techniques and are designed to empower researchers in their pursuit of novel therapeutics.

Chemical Identity and Structure

-

IUPAC Name: 2-Amino-5-(aminomethyl)phenol dihydrochloride

-

CAS Number: 943751-53-9

-

Molecular Formula: C₇H₁₂Cl₂N₂O

-

Molecular Weight: 211.09 g/mol

-

Chemical Structure:

(Note: The exact protonation states will vary with pH)

Known Physicochemical Properties

Currently, detailed experimental data for 2-Amino-5-aminomethyl-phenol dihydrochloride is not extensively published. The available information from commercial suppliers indicates a minimum purity specification, typically around 95%.[1][2] The compound is supplied as a solid, and long-term storage in a cool, dry place is recommended to maintain its integrity.[1]

Due to the presence of ionizable groups, the dihydrochloride salt form is expected to exhibit higher aqueous solubility compared to its free base counterpart. The phenolic hydroxyl group and the two amino groups are all subject to protonation/deprotonation depending on the pH of the medium, which will significantly influence properties like solubility and lipophilicity.

| Property | Known Value/Information |

| CAS Number | 943751-53-9 |

| Molecular Formula | C₇H₁₂Cl₂N₂O |

| Molecular Weight | 211.09 g/mol |

| Physical Form | Solid |

| Purity | ≥95%[1][2] |

| Storage | Long-term in a cool, dry place[1] |

Experimental Protocols for Comprehensive Characterization

To fully characterize 2-Amino-5-aminomethyl-phenol dihydrochloride, a suite of analytical experiments is necessary. The following sections detail the methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. For amine hydrochloride salts, this can also represent a decomposition temperature.

Methodology: Capillary Melting Point

-

Sample Preparation: A small, dry sample of 2-Amino-5-aminomethyl-phenol dihydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A standard melting point apparatus with a calibrated thermometer or digital temperature sensor is used.

-

Initial Determination: A rapid heating rate (10-20 °C/min) is employed for an initial, approximate melting point determination.

-

Accurate Determination: A fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3] Any signs of decomposition, such as darkening of the sample, should also be noted.[4]

Causality Behind Experimental Choices: A narrow melting point range (typically < 2 °C) is indicative of a high degree of purity for a crystalline solid. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. For hydrochloride salts, the observed "melting" may be a dissociation or decomposition event, which is why careful observation of the sample's appearance is critical.[4]

Solubility Profile

Determining the solubility of a compound in various solvents is fundamental for drug development, informing formulation strategies and predicting in vivo behavior. The "shake-flask" method is a reliable and widely used technique for this purpose.[5][6]

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of solvents is crucial as solvent polarity plays a key role in phenolic compound solubility.[7][8]

-

Equilibration: An excess amount of 2-Amino-5-aminomethyl-phenol dihydrochloride is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Expression: Solubility is typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Acid Dissociation Constant (pKa) Determination

The pKa values of a molecule dictate its ionization state at different pH values, which profoundly affects its solubility, permeability, and interaction with biological targets.[9] Potentiometric titration is a highly accurate method for determining pKa values.[10][11]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 2-Amino-5-aminomethyl-phenol dihydrochloride is dissolved in a suitable solvent, often a water-methanol co-solvent to ensure solubility.[9] The solution is then slightly acidified with a standard acid (e.g., 0.1 M HCl).[9]

-

Titration: The solution is titrated with a standardized base (e.g., 0.1 M NaOH) in small, precise increments.[9]

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve.[13]

Logical Relationship for pKa Determination

Caption: Data flow for pKa determination via titration.

Purity and Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a compound and monitoring its stability over time.

Methodology: Reversed-Phase HPLC

-

Column: A C18 reversed-phase column is a suitable starting point for the separation of aminophenol derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase helps to ensure the ionization of the amino groups, leading to better peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 275 nm for aminophenols) is appropriate.[14]

-

Purity Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Stability Studies: To assess stability, the compound can be subjected to stress conditions (e.g., elevated temperature, light exposure, different pH values).[15][16] Samples are then analyzed by HPLC at various time points to monitor for the appearance of degradation products and a decrease in the main peak area.

Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of 2-Amino-5-aminomethyl-phenol dihydrochloride.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the exchangeable protons of the amino and hydroxyl groups. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will provide information on the number of unique carbon atoms in the molecule.

A general protocol involves dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquiring the spectra on a high-field NMR spectrometer.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Expected vibrational bands include:

-

O-H stretching of the phenolic hydroxyl group.

-

N-H stretching of the amino groups.

-

C-N stretching.

-

C=C stretching of the aromatic ring.

-

Aromatic C-H bending.

Conclusion

While specific experimental data for 2-Amino-5-aminomethyl-phenol dihydrochloride is not yet widely available in the scientific literature, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed methodologies for determining melting point, solubility, pKa, purity, and structural attributes, researchers can generate the critical data necessary to advance their drug discovery and development programs. The principles and protocols outlined herein are based on established scientific practices and are designed to ensure data integrity and reproducibility.

References

-

(PDF) Studies on the solubility of phenolic compounds - ResearchGate. Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

- Hanysova, L., Kastner, P., & Klimeš, J. (2004). Study of Stability of 4-Aminophenol as Dominant Decomposition Product of Paracetamol. Chemicke Listy, 98.

-

Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF - ResearchGate. Available at: [Link]

-

Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH. Available at: [Link]

-

Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column - SIELC. Available at: [Link]

-

Melting point determination - University of Calgary. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

Solubility of phenolic compounds: Significance and symbolism - Wisdomlib. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

-

Melting point determination - SSERC. Available at: [Link]

Sources

- 1. 943751-53-9 2-Amino-5-(aminomethyl)phenol dihydrochloride AKSci 8093DT [aksci.com]

- 2. aksci.com [aksci.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 9. enamine.net [enamine.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-2-Amino-5-aminomethyl-phenol-dihydrochloride-as-a-Chemical-Intermediate

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-aminomethyl-phenol dihydrochloride, a pivotal but often overlooked chemical intermediate. We will explore its fundamental physicochemical properties, outline robust synthetic pathways, and detail its critical role in the development of high-value pharmaceutical compounds. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols. By explaining the causality behind experimental choices and grounding all claims in verifiable literature, this guide aims to serve as an authoritative resource for leveraging this versatile building block in modern medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material or intermediate is a decision that dictates the efficiency, scalability, and ultimate success of a drug development campaign. 2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted aminophenol that presents a unique and strategically valuable scaffold. Its structure, featuring a phenolic hydroxyl group, an aromatic amine, and a benzylic amine, offers multiple, differentially reactive sites for molecular elaboration.

This trifunctional arrangement is particularly amenable to the synthesis of compounds targeting adrenoceptors, as the phenylethanolamine core is a well-established pharmacophore for this class of G-protein coupled receptors. The true value of this intermediate lies in its ability to streamline the synthesis of complex molecules, providing a pre-functionalized aromatic core that reduces the number of synthetic steps, minimizes protecting group chemistry, and often improves overall yields. This guide will illuminate the synthesis of this intermediate and its subsequent conversion into pharmaceutically relevant targets, providing the necessary technical detail for its practical application.

Physicochemical & Safety Profile

A thorough understanding of an intermediate's properties is paramount for its effective and safe use in a laboratory or production setting. All handling should be conducted in accordance with a comprehensive Safety Data Sheet (SDS).

Table 1: Physicochemical Properties of 2-Amino-5-(aminomethyl)phenol

| Property | Value | Source |

|---|---|---|

| CAS Number | 920511-81-5 (Free Base) | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol (Free Base) | [1] |

| Form | Typically a powder or crystalline solid | |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| Solubility | Soluble in water (as dihydrochloride salt) |[2] |

Safety & Handling Summary:

2-Amino-5-aminomethyl-phenol dihydrochloride and its parent compounds are classified as irritants and may be harmful if swallowed or inhaled.[1][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Avoid creating dust.[4] All manipulations should be performed in a well-ventilated fume hood.[5] Avoid contact with skin and eyes.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[6]

Synthesis of the Intermediate: A Strategic Approach

The preparation of 2-Amino-5-aminomethyl-phenol dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical pathway begins with a readily available nitrophenol derivative, leveraging well-established aromatic chemistry.[7]

The causality behind this synthetic choice is rooted in the directing effects of the phenol group and the ease of manipulating nitro groups in aromatic systems. The synthesis proceeds via two key transformations: the introduction of the aminomethyl group precursor and the subsequent reduction of the nitro group.

Caption: Synthetic pathway to the target intermediate.

Detailed Synthetic Protocol (Exemplary):

This protocol is a representative synthesis based on established chemical principles described in the literature.[7]

Step 1: Reductive Amination of 3-Hydroxy-4-nitro-benzaldehyde

-

Rationale: This step introduces the nitrogenous side chain. Using a primary amine (e.g., benzylamine as a protecting group precursor) and a reducing agent in a one-pot reaction is highly efficient.

-

Procedure:

-

To a solution of 3-hydroxy-4-nitro-benzaldehyde (1.0 eq) in methanol, add the primary amine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water, and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary amine product.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The aromatic nitro group is selectively reduced to an amine. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high yield.

-

Procedure:

-

Dissolve the product from Step 1 in ethanol and add Palladium on carbon (10% w/w, ~5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the free base of 2-Amino-5-aminomethyl-phenol.

-

Step 3: Dihydrochloride Salt Formation

-

Rationale: Converting the free base to its dihydrochloride salt significantly improves its stability, crystallinity, and handling characteristics.[7]

-

Procedure:

-

Dissolve the crude free base in a minimal amount of isopropanol.

-

Add a solution of hydrochloric acid in isopropanol (2.2 eq) dropwise with stirring.

-

The dihydrochloride salt will precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

-

Application as an Intermediate: Synthesis of β2-Adrenoceptor Agonists

The primary utility of 2-Amino-5-aminomethyl-phenol dihydrochloride is as a key building block for more complex, biologically active molecules.[8] Its structure is particularly well-suited for the synthesis of β2-adrenoceptor agonists, a class of drugs used to treat asthma and other respiratory conditions.[9]

The following workflow demonstrates the conversion of the intermediate into a hypothetical, yet representative, β2-agonist, highlighting the strategic use of its functional groups.

Caption: General workflow for elaborating the intermediate.

Exemplary Protocol: Synthesis of a Phenylethanolamine Derivative

-

Rationale: This protocol illustrates a common synthetic operation where the benzylic amine of the intermediate is selectively alkylated. The choice of an electrophile containing a terminal epoxide is a classic strategy for building the ethanolamine side chain characteristic of many adrenergic agonists.

-

Procedure:

-

Suspend 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq) in ethanol.

-

Add a non-nucleophilic base, such as diisopropylethylamine (2.5 eq), to liberate the free amines.

-

Add the desired electrophile, for example, a substituted styrene oxide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, concentrate under reduced pressure, and purify the residue using column chromatography (silica gel) to isolate the target phenylethanolamine derivative.

-

Analytical Characterization

Rigorous analytical characterization is a self-validating step essential for confirming the identity and purity of both the intermediate and any subsequent products.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Key Signals for 2-Amino-5-aminomethyl-phenol |

|---|---|---|

| ¹H NMR | Structural elucidation and confirmation | - Aromatic protons in the 6-7 ppm region showing a specific splitting pattern. - A singlet around 3.8-4.0 ppm corresponding to the benzylic -CH₂- protons. - Broad signals for the -OH and -NH₂ protons, which are exchangeable with D₂O.[10] |

| ¹³C NMR | Carbon skeleton confirmation | - Distinct signals for the aromatic carbons, with those attached to heteroatoms (O, N) shifted downfield. - A signal for the benzylic carbon (-CH₂-). |

| FT-IR | Functional group identification | - Broad O-H stretch (~3200-3600 cm⁻¹). - N-H stretching vibrations (~3300-3500 cm⁻¹). - Aromatic C=C stretching (~1500-1600 cm⁻¹). |

| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion of the compound. |

| HPLC | Quantitative purity analysis | Development of a validated HPLC method is crucial for quality control, ensuring purity levels meet required specifications (e.g., >98%).[11] |

Conclusion and Future Outlook

2-Amino-5-aminomethyl-phenol dihydrochloride is a potent chemical intermediate whose strategic value is defined by the dense and versatile arrangement of its functional groups. This guide has demonstrated its logical synthesis and its effective application in constructing complex molecular architectures relevant to the pharmaceutical industry, particularly in the synthesis of adrenoceptor agonists.[9] The protocols and analytical frameworks provided herein serve as a robust foundation for researchers. Future applications may extend into the development of novel ligands for other receptor families, or as building blocks in the synthesis of new materials and catalysts, underscoring the enduring utility of this powerful synthetic scaffold.[8][12]

References

-

ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]

-

ResearchGate. (2021). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved from [Link]

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

ResearchGate. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet - 2-Amino-5-methylphenol. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

-

PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

- Google Patents. (n.d.). WO2007010463A2 - 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives.

-

DC Chemicals. (2026). Safety Data Sheet - 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

Sources

- 1. chemscene.com [chemscene.com]

- 2. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 3. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cpachem.com [cpachem.com]

- 7. WO2007010463A2 - 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Document: Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. (CHEMBL4270519) - ChEMBL [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-aminomethyl-phenol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the spectroscopic analysis of 2-Amino-5-aminomethyl-phenol dihydrochloride, a molecule of interest in pharmaceutical research and development. In the absence of a consolidated public spectral library for this specific compound, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It offers not only the anticipated spectral characteristics but also the underlying scientific rationale and field-tested experimental protocols. This document is designed to empower researchers to confidently identify and characterize this molecule, ensuring scientific integrity and accelerating research timelines.

Introduction and Molecular Structure

2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted phenol derivative with potential applications in medicinal chemistry. Its structure comprises a phenol ring substituted with an amino group and an aminomethyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous media. Accurate structural confirmation is paramount for its use in any research or development context, and this is robustly achieved through a combination of spectroscopic techniques.

The molecular structure dictates the expected spectroscopic fingerprint. The presence of aromatic protons, exchangeable protons on the hydroxyl and amino groups, and aliphatic protons in the aminomethyl group will give rise to distinct signals in ¹H NMR. The symmetry and electronic environment of the carbon atoms will be elucidated by ¹³C NMR. The various functional groups (O-H, N-H, aromatic C-H, etc.) will exhibit characteristic vibrational frequencies in IR spectroscopy. Finally, the molecular weight and fragmentation patterns can be determined by mass spectrometry.

Caption: Molecular structure of 2-Amino-5-aminomethyl-phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Amino-5-aminomethyl-phenol dihydrochloride, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the aminomethyl protons, and the exchangeable protons of the hydroxyl and amino groups. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the aromatic ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H | 6.70 - 7.20 | m | 3H | The aromatic protons will appear in this region. The exact shifts and coupling patterns will depend on the substitution pattern.[1] |

| -CH₂- | ~4.0 | s | 2H | The methylene protons are adjacent to an amino group and a substituted aromatic ring, leading to a downfield shift. |

| -OH | 4.0 - 7.0 | br s | 1H | The phenolic proton's chemical shift is variable and concentration-dependent. It often appears as a broad singlet.[2][3] |

| -NH₂ (aromatic) | 3.5 - 5.0 | br s | 2H | The protons on the aromatic amino group are exchangeable and will likely appear as a broad singlet. |

| -NH₂ (aliphatic) | 8.0 - 9.0 | br s | 3H | As a dihydrochloride salt, the amino groups will be protonated (-NH₃⁺). These protons are highly deshielded and exchangeable. |

Note: The signals for -OH and -NH₂ protons can be confirmed by a D₂O shake experiment, where these peaks will disappear from the spectrum.[2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH | 150 - 160 | The carbon attached to the hydroxyl group is significantly deshielded.[4][5] |

| C-NH₂ | 140 - 150 | The carbon bearing the amino group is also deshielded.[6][7] |

| Aromatic C-H | 115 - 130 | Carbons in the aromatic ring that are attached to hydrogen.[4][8] |

| Aromatic C-C | 120 - 140 | Quaternary aromatic carbons will also appear in the aromatic region. |

| -CH₂- | 40 - 50 | The aliphatic carbon of the aminomethyl group. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-20 mg of 2-Amino-5-aminomethyl-phenol dihydrochloride.[9][10]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O or DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.[9][11] Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[10][11]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal homogeneity.[9]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3200 - 3550 | O-H stretch | Phenol | Strong, Broad[12][13] |

| 3300 - 3500 | N-H stretch | Primary Amine | Medium[12][14] |

| 3000 - 3100 | C-H stretch | Aromatic | Medium |

| 2850 - 3000 | C-H stretch | Aliphatic | Medium |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | Medium |

| 1560 - 1620 | N-H bend | Amine Salt (NH₃⁺) | Medium[15] |

| 1080 - 1300 | C-O stretch | Phenol | Strong[16] |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[17][18][19]

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean.[20] Run a background spectrum to account for atmospheric CO₂ and H₂O.[21]

-

Sample Application: Place a small amount of the solid 2-Amino-5-aminomethyl-phenol dihydrochloride powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[17]

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.[22][23][24][25][26]

Predicted Mass Spectrum

-

Molecular Ion: The free base, 2-Amino-5-aminomethyl-phenol, has a molecular weight of 138.17 g/mol .[27] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 139.18.

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A common fragmentation pathway for benzylamines involves the loss of ammonia (NH₃).[28][29][30]

Plausible Fragmentation Pathway

Caption: A potential fragmentation pathway for protonated 2-Amino-5-aminomethyl-phenol.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[22]

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets.[24][26] A heated desolvation gas (e.g., nitrogen) aids in solvent evaporation.

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratios are measured.[23]

-

Tandem MS (Optional): For structural confirmation, the precursor ion of interest (e.g., m/z 139) can be isolated and fragmented in a collision cell to generate a product ion spectrum.[23]

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule. The IR spectrum confirms the presence of key functional groups. Finally, mass spectrometry verifies the molecular weight and offers further structural insights through fragmentation analysis. Together, these techniques provide an unambiguous confirmation of the structure and purity of 2-Amino-5-aminomethyl-phenol dihydrochloride.

References

- Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15902492/

- NMR Sample Preparation. Available at: https://www.ucl.ac.

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16832801/

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: https://www.mdpi.com/1420-3049/10/1/77

- How To Prepare And Run An NMR Sample. ALWSCI. Available at: https://www.alwsci.com/news-detail/how-to-prepare-and-run-an-nmr-sample_1189.html

- 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/963f1146860d5b2257d00f735d45d315_MIT5_301IAP12_NMR_Handout.pdf

- How to make an NMR sample. Durham University. Available at: https://www.dur.ac.uk/nmr.service/users/making/

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: https://www.mdpi.com/1420-3049/10/1/77/htm

- NMR Sample Preparation: The Complete Guide. Organomation. Available at: https://www.organomation.

- Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. Available at: https://www.utsc.utoronto.ca/projects/facility/sites/utsc.utoronto.ca.projects.

- Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. LinkedIn. Available at: https://www.linkedin.com/pulse/comprehensive-guide-electrospray-ionization-esi-modern-mass-wu-ph-d-june-2024-v2-n5joc

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC30588S2/

- Electrospray Ionization. Creative Proteomics. Available at: https://www.creative-proteomics.

- IR Chart. Available at: https://www.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irchart.htm

- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. ResearchGate. Available at: https://www.researchgate.

- Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at: https://pubs.acs.org/doi/abs/10.1016/j.jasms.2010.08.019

- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: https://www.researchgate.

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Available at: https://www.linkedin.

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: https://www.youtube.

- 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: https://www.docbrown.info/page06/molecule_spectroscopy/spec11hnmrC6H5OH.htm

- 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273413/

- Infrared Spectroscopy. Available at: https://www.chem.illinois.edu/sites/default/files/inline-files/Infrared%20Spectroscopy.pdf

- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: https://www.specac.

- IR Absorption Table. University of Colorado Boulder. Available at: https://www.colorado.edu/lab/odas/ir-absorption-table

- ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: https://www.mt.

- IR handout.pdf. Available at: https://www.csus.edu/indiv/m/mackj/chem125/IR%20handout.pdf

- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_%C2%B9%C2%B3C_NMR_Spectroscopy

- Shimadzu FTIR Standard Operating Procedure. Available at: https://www.eng.famu.fsu.

- The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions... Homework.Study.com. Available at: https://homework.study.com/explanation/the-1h-nmr-spectrum-of-phenol-c6h5oh-shows-three-absorptions-in-the-aromatic-region-6-70-2-ortho-h-s-7-14-2-meta-h-s-and-6-80-1-para-h-ppm-explain-why-the-ortho-and-para-absorptions-occur-at-lower-chemical-shift-than-the-meta-absorption.html

- Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/12%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/12.11%3A_Chemical_Shifts_and_Interpreting_%C2%B9%C2%B3C_NMR_Spectra

- Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. Available at: https://www.researchgate.

- A guide to 13C NMR chemical shift values. Compound Interest. Available at: https://www.compoundchem.com/wp-content/uploads/2015/05/A-Guide-to-13C-NMR-Shifts.pdf

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Reference/Reference_Tables/Spectroscopic_Parameters/Infrared_Spectroscopy_Absorption_Table

- 2-Amino-5-methylphenol. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/76082

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- 2-amino-5-(aminomethyl)phenol. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/enamine/enah97a217d8

- Phenol, 2-amino-5-methyl-. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?Name=Phenol,+2-amino-5-methyl-&Units=SI

- 2-Amino-5-(aminomethyl)phenol hydrochloride. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/42625525

- 2-Amino-5-aminomethyl-phenol dihydrochloride. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/jwpharm/jwph3249cc4d

- 2-Amino-5-(aminomethyl)phenol dihydrochloride. AK Scientific, Inc. Available at: https://www.aksci.com/item_detail.php?

- 2-Amino-5-(aminomethyl)phenol. ChemScene. Available at: https://www.chemscene.com/products/2-Amino-5-aminomethyl-phenol_920511-81-5.html

- 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol. Apollo Scientific. Available at: https://www.apolloscientific.co.uk/msds/or31059_msds.pdf

- FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig3_287981504

- The infrared spectra of secondary amines and their salts. ResearchGate. Available at: https://www.researchgate.net/publication/285994323_The_infrared_spectra_of_secondary_amines_and_their_salts

Sources

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. sites.bu.edu [sites.bu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. researchgate.net [researchgate.net]

- 16. www1.udel.edu [www1.udel.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 19. mt.com [mt.com]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. mse.iastate.edu [mse.iastate.edu]

- 22. poseidon-scientific.com [poseidon-scientific.com]

- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 25. researchgate.net [researchgate.net]

- 26. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 27. chemscene.com [chemscene.com]

- 28. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

solubility and stability of "2-Amino-5-aminomethyl-phenol dihydrochloride" in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-5-aminomethyl-phenol Dihydrochloride

Foreword

As a Senior Application Scientist, my experience has underscored a fundamental principle in early-stage drug development: a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very bedrock of a successful formulation strategy. The transition from a promising lead compound to a viable drug product is fraught with challenges, many of which can be traced back to unforeseen issues with solubility and stability. This guide is crafted for fellow researchers, scientists, and drug development professionals who grapple with these challenges daily. We will delve into the specific case of 2-Amino-5-aminomethyl-phenol dihydrochloride, a molecule whose structure suggests both therapeutic potential and significant formulation hurdles.

This document is not a simple recitation of data. Instead, it is designed to be a self-validating system of inquiry. We will explore the "why" behind the experimental choices, grounding our approach in established chemical principles and authoritative guidelines. The protocols described herein are intended to be more than just instructions; they are a framework for critical thinking and robust scientific investigation. By understanding the causality behind the methods, you will be empowered to adapt, troubleshoot, and ultimately, succeed in your formulation development efforts.

Introduction to 2-Amino-5-aminomethyl-phenol Dihydrochloride: A Physicochemical Profile

2-Amino-5-aminomethyl-phenol dihydrochloride is a molecule of interest due to its hybrid structure, incorporating both a reactive aminophenol core and a basic aminomethyl side chain. The dihydrochloride salt form is a deliberate choice to enhance aqueous solubility, a common strategy for amine-containing active pharmaceutical ingredients (APIs). However, the inherent reactivity of the aminophenol moiety presents a significant stability challenge, primarily through oxidative degradation.

The presence of the phenolic hydroxyl group and the aromatic amine makes the molecule highly susceptible to oxidation, which can be catalyzed by factors such as pH, light, and the presence of metal ions. This degradation can lead to the formation of colored quinone-imine species, resulting in a loss of potency and the potential for introducing impurities. Therefore, a comprehensive understanding of its solubility and stability profile is paramount for the development of a safe, stable, and efficacious drug product.

Predicted Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. For 2-Amino-5-aminomethyl-phenol dihydrochloride, its salt form is expected to dominate its solubility behavior in aqueous media. The following table summarizes the predicted solubility in various solvents, based on the compound's structure and general principles of salt chemistry.

| Solvent System | Predicted Solubility | Rationale and Scientific Insights |

| Aqueous Buffer (pH 1-4) | High | The dihydrochloride salt will be fully ionized at low pH, leading to strong ion-dipole interactions with water molecules. The common ion effect from chloride in the buffer should be considered but is not expected to be limiting at typical buffer concentrations. |

| Aqueous Buffer (pH 5-7) | Moderate to High | As the pH approaches the pKa of the aromatic amine, the equilibrium will shift towards the less soluble free base, potentially reducing solubility. The aminomethyl group is expected to remain protonated in this range. |

| Aqueous Buffer (pH > 8) | Low | At higher pH values, both amine groups will be deprotonated, leading to the precipitation of the less soluble free base. The phenolic hydroxyl will also begin to deprotonate, but this is unlikely to significantly enhance solubility. |

| Methanol / Ethanol | Moderate | The polarity of these short-chain alcohols can solvate the ionic salt to some extent, but solubility will be lower than in aqueous solutions. |

| Propylene Glycol / Glycerol | Moderate to High | These polar, protic solvents are good at solvating salts and can be effective co-solvents in aqueous formulations. |

| Aprotic Solvents (e.g., Acetonitrile, THF) | Very Low | The high lattice energy of the dihydrochloride salt cannot be overcome by these non-polar or moderately polar aprotic solvents. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | There is a significant mismatch in polarity between the ionic salt and these non-polar solvents. |

Stability Profile and Degradation Pathways

The stability of 2-Amino-5-aminomethyl-phenol dihydrochloride is intrinsically linked to the susceptibility of the aminophenol core to oxidation. This process is often autocatalytic and can be initiated by light, heat, and trace metal impurities.

Proposed Oxidative Degradation Pathway

The primary degradation route is anticipated to be the oxidation of the aminophenol to a quinone-imine intermediate, which can then undergo further reactions, including polymerization, leading to discoloration and the formation of insoluble degradants.

Caption: Proposed oxidative degradation pathway for 2-Amino-5-aminomethyl-phenol.

Factors Influencing Stability

-

pH: The rate of oxidation of aminophenols is highly pH-dependent. Generally, the rate increases with increasing pH as the more easily oxidized phenolate anion is formed.

-

Light: Photodegradation can be a significant issue for phenolic compounds, leading to the formation of radical species that can initiate oxidation.

-

Oxygen: The presence of molecular oxygen is a key driver of oxidative degradation. Formulation strategies should consider measures to minimize oxygen exposure, such as inert gas blanketing during manufacturing and packaging.

-

Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of phenols. The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can be an effective stabilization strategy.

Experimental Protocols for Solubility and Stability Assessment

The following protocols provide a robust framework for the experimental determination of the solubility and stability of 2-Amino-5-aminomethyl-phenol dihydrochloride.

Workflow for Solubility and Stability Characterization

The overall experimental workflow is designed to be systematic, starting with fundamental property assessment and progressing to detailed stability analysis under stressed conditions.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-aminomethyl-phenol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 2-Amino-5-aminomethyl-phenol dihydrochloride. Designed for professionals in chemical research and drug development, this document synthesizes fundamental chemical principles with advanced analytical and computational methodologies to deliver field-proven insights into this molecule of interest.

Introduction: The Significance of 2-Amino-5-aminomethyl-phenol and its Dihydrochloride Salt

2-Amino-5-aminomethyl-phenol is a substituted aminophenol derivative. Such compounds are versatile chemical building blocks in medicinal chemistry, often explored for their potential biological activities.[1] The formation of a dihydrochloride salt significantly enhances the aqueous solubility and stability of the parent compound, which are critical attributes for pharmaceutical development. Understanding the precise three-dimensional structure and conformational dynamics of this salt is paramount for predicting its interactions with biological targets, elucidating its pharmacokinetic profile, and ensuring the quality and consistency of an active pharmaceutical ingredient (API).

This guide will delve into the molecular architecture, the logical basis for its protonation state, its conformational possibilities, and the established protocols for its comprehensive characterization.

Part 1: Molecular Structure and Protonation State

The structural integrity of 2-Amino-5-aminomethyl-phenol dihydrochloride is fundamentally defined by its covalent bonding and, crucially, by the protonation state of its functional groups in the salt form.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-amino-5-(aminomethyl)phenol;dihydrochloride | - |

| CAS Number (Free Base) | 920511-81-5 | [2][3] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | - |

| Molecular Weight | 211.09 g/mol | - |

| Canonical SMILES | C1=CC(=C(C=C1CN)O)N.Cl.Cl | [2] |

Justification of Protonation Sites

The molecule possesses three functional groups with the potential for protonation: an aromatic primary amine, an aliphatic primary amine (in the aminomethyl group), and a phenolic hydroxyl group. The dihydrochloride form indicates the presence of two protonated sites. The determination of these sites is governed by the relative basicity (pKa of the conjugate acids) of the functional groups.

-

Phenolic Hydroxyl Group: Phenols are generally acidic, with a pKa around 10.

-

Aromatic Amino Group: The basicity of an aromatic amine is reduced due to the delocalization of the nitrogen lone pair into the benzene ring. For aminophenol isomers, the pKa of the anilinium ion is in the range of 4.4 to 5.5.

-

Aliphatic Amino Group: The aminomethyl group is an alkylamine, which is significantly more basic than an arylamine. The pKa of a typical alkylammonium ion is around 10-11.

Based on these pKa values, the two most basic sites on the 2-Amino-5-aminomethyl-phenol molecule are the aliphatic amino group and the aromatic amino group. Therefore, in the presence of two equivalents of hydrochloric acid, both nitrogen atoms will be protonated to form ammonium cations, while the phenolic hydroxyl group will remain in its neutral, protonated state.

The resulting structure is 5-(ammoniomethyl)-2-aminophenol-1-ium dichloride . This dicationic species is stabilized by two chloride anions.

Part 2: Conformational Analysis

The conformation of 2-Amino-5-aminomethyl-phenol dihydrochloride, particularly in the solid state, will be dictated by a combination of intramolecular steric and electronic effects, and extensive intermolecular hydrogen bonding.

Torsional Degrees of Freedom

The primary sources of conformational flexibility in the molecule are the rotations around single bonds:

-

C(5)-C(α) bond: Rotation around this bond (τ₁) will alter the orientation of the protonated aminomethyl group relative to the plane of the benzene ring.

-

C(1)-O bond: Rotation around this bond (τ₂) will change the orientation of the hydroxyl proton.

The planarity of the benzene ring itself is largely rigid.

Predicted Conformation and Intermolecular Interactions

In the absence of a crystal structure for the title compound, we can infer likely conformational preferences and packing from related structures, such as 2-Amino-5-methylphenol[4]. In the solid state, the conformation will be heavily influenced by the formation of a robust hydrogen-bonding network. The protonated ammonium groups (-NH₃⁺) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the chloride anions (Cl⁻) are effective hydrogen bond acceptors.

It is anticipated that the crystal packing will be dominated by N-H···Cl and O-H···Cl hydrogen bonds, creating a stable three-dimensional lattice. The conformation of the aminomethyl side chain will likely adopt a staggered arrangement to minimize steric hindrance.

Computational Modeling Workflow

To rigorously predict the low-energy conformations, a computational chemistry approach is recommended. Such studies are invaluable for understanding the molecule's potential energy surface.[5]

Caption: Workflow for computational conformational analysis.

This workflow allows for the systematic exploration of the conformational space to identify the most stable structures in both the gas phase and in solution.

Part 3: Experimental Characterization Protocols

The comprehensive characterization of 2-Amino-5-aminomethyl-phenol dihydrochloride is essential for confirming its identity, purity, and solid-state properties. A suite of analytical techniques should be employed.[6][7]

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum will be characteristic of the dicationic structure. Key expected signals include:

-

Distinct aromatic protons on the trisubstituted benzene ring.

-

A broad singlet for the phenolic -OH proton.

-

Broad signals for the protons of the two -NH₃⁺ groups, which may exchange with residual water in the solvent.

-

A singlet or AB quartet for the benzylic -CH₂- protons.

-

-

¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the protonated amino groups.

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

The IR spectrum provides information about the functional groups present.

-

Expected Absorptions:

-

Broad O-H stretching band (around 3200-3500 cm⁻¹).

-

N-H stretching from the -NH₃⁺ groups (broad, around 2800-3200 cm⁻¹).

-

N-H bending vibrations (around 1500-1600 cm⁻¹).

-

C-N and C-O stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching bands.

-

Protocol for FTIR Analysis:

-

Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Assign the major absorption bands to the corresponding functional groups.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of APIs.

Protocol for HPLC Purity Analysis:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 270-280 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and a reference standard. The purity is determined by the area percentage of the main peak.

Caption: A typical workflow for HPLC purity analysis.

Solid-State Characterization

XRPD is a powerful technique for characterizing the solid form of the material. It can distinguish between crystalline and amorphous forms and identify different polymorphs.

Protocol for XRPD Analysis:

-

Gently grind the sample to a fine powder.

-

Mount the powder on a sample holder.

-

Acquire the diffraction pattern over a suitable range of 2θ angles.

-

The resulting diffractogram serves as a fingerprint for the crystalline form.

Conclusion

The molecular structure and conformational properties of 2-Amino-5-aminomethyl-phenol dihydrochloride are dictated by the fundamental principles of acid-base chemistry and intermolecular forces. The dicationic nature of the molecule, with protonated aromatic and aliphatic amino groups, establishes a framework for extensive hydrogen bonding, which in turn governs its solid-state conformation. While a definitive solid-state structure awaits experimental determination by single-crystal X-ray diffraction, a combination of spectroscopic analysis and computational modeling provides a robust and detailed understanding of this pharmaceutically relevant molecule. The protocols outlined in this guide offer a systematic approach for the rigorous characterization required in a research and drug development setting.

References

-

PubChem. Compound Summary for CID 76082, 2-Amino-5-methylphenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Computational study on the molecular conformations of phenolic compounds. [Link]

-

Taylor & Francis Online. o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. [Link]

-

CD Formulation. Physical and Chemical Characterization for APIs. [Link]

-

CD Formulation. API Physical & Chemical Characterization. [Link]

-

Taylor & Francis Online. o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2. BENZOXAZINES AND DIBENZYL AMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. [Link]

-

R Discovery. Conformational analysis of protonated N-acetyl hexosamines: unexpected methylation effects from first-principles and machine learning. [Link]

-

MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

ResearchGate. Computational methods for exploring protein conformations. [Link]

-

MDPI. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. [Link]

-

PubMed. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. [Link]

-

Automated Topology Builder. 2-(Aminomethyl)phenol | C7H9NO | MD Topology | NMR | X-Ray. [Link]

-

PubChem. Compound Summary for CID 17818, 5-Amino-2-methylphenol. National Center for Biotechnology Information. [Link]

-

CCDC. The Cambridge Crystallographic Data Centre. [Link]

Sources

- 1. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-amino-5-(aminomethyl)phenol | 920511-81-5 [sigmaaldrich.com]

- 4. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proton exchanges between phenols and ammonia or amines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of Aminophenol Derivatives

Foreword